5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a synthetic organic compound notable for its unique molecular structure and potential biological applications. Classified as a heterocyclic compound, it contains both oxadiazole and pyrazine rings, which contribute to its chemical reactivity and biological properties. The compound is primarily studied for its role in mitochondrial uncoupling and potential therapeutic applications in cancer treatment.
The compound can be synthesized through various chemical methods, often starting from simpler precursors such as 3,4-diaminofurazan and oxalic acid. Its synthesis has been documented in several scientific studies, highlighting its significance in both chemical research and medicinal chemistry.
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine falls under the category of heterocyclic compounds, specifically classified as an oxadiazole derivative. It is characterized by the presence of nitrogen and oxygen atoms within its ring structures.
The synthesis of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves a multi-step process:
The molecular structure of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine can be represented as follows:
The compound's structure features a fused ring system with nitrogen atoms contributing to its reactivity. The arrangement allows for various substitutions at the nitrogen positions.
5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine participates in several notable chemical reactions:
The primary mechanism of action for 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is its function as a mitochondrial uncoupler. This involves:
This mechanism highlights its potential therapeutic applications in oncology and metabolic disorders.
Property | Value |
---|---|
CAS Number | 210301-47-6 |
Molecular Formula | CHNO |
IUPAC Name | 5-N,N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI Key | AVCTZMMHUAGABV-UHFFFAOYSA-N |
These properties indicate a stable compound under standard laboratory conditions but reactive under specific chemical transformations.
The applications of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine span various fields:
Research continues to expand on its utility in drug design and development due to its unique structural features and biological activity.
The [1,2,5]oxadiazolo[3,4-b]pyrazine core emerged as a privileged scaffold for mitochondrial uncoupling following the discovery of BAM15 (5), a potent protonophore that selectively dissipates the proton gradient across the inner mitochondrial membrane without depolarizing the plasma membrane. This selectivity represented a critical advancement over classical uncouplers like 2,4-dinitrophenol (DNP) or carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), which exhibit narrow therapeutic windows due to off-target membrane effects [1]. Early structure-activity relationship (SAR) studies established that the bicyclic heterocyclic core, paired with aniline substituents at the 5- and 6-positions, is essential for uncoupling activity. The core’s strong electron-withdrawing nature acidifies the aniline N–H protons (pKa ~9–10), enabling proton transport via a shuttling mechanism [1] [3]. Subsequent optimization revealed that unsymmetrical aniline derivatives (e.g., compound 9 and 10b) outperformed symmetrical analogs, improving both potency and metabolic stability. Compound 10b demonstrated remarkable in vivo efficacy in a streptozotocin (STZ)-induced mouse model of nonalcoholic steatohepatitis (NASH), reducing liver triglycerides, fibrosis, inflammation, and plasma ALT levels [1]. Further scaffold diversification led to 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives, where the aniline N–H was replaced by a more acidic hydroxyl group. This modification expanded SAR flexibility, yielding compounds like SHS4121705 (12i) (EC~50~ = 4.3 μM), which exhibited enhanced oral bioavailability and liver exposure in mice [3].
Table 1: Evolution of Key Oxadiazolopyrazine Mitochondrial Uncouplers
Compound | Core Modification | EC₅₀ (Uncoupling) | Key Biological Findings | |
---|---|---|---|---|
BAM15 | Symmetrical 3-Fluoroanilines | ~0.5–1.0 μM | Selective IMM depolarization; NASH efficacy in mice | |
10b | Unsymmetrical Aniline (p-CF₃, 3-F) | 190 nM | Reduced liver triglycerides/fibrosis in STZ-NASH model | |
SHS4121705 (12i) | 5-OH/6-Aminoaryl | 4.3 μM | Oral bioavailability; improved NAFLD activity score | |
SHO1122147 (7m) | Pyridine-analog core | 3.6 μM | Body weight reduction in GAN-MASH model; no hyperthermia | [4] |
The introduction of methyl groups at the 5- and 6-positions of the oxadiazolopyrazine core represents a strategic modification to optimize lipophilicity, membrane permeability, and protonophoric efficiency. SAR profiling demonstrated that small alkyl substituents like methyl are tolerated only if they do not sterically hinder resonance or protonation/deprotonation kinetics. Crucially, dimethyl substitution maintains the core’s planarity while moderately increasing logP values (~0.5–1.0 unit rise vs. unsubstituted analogs), enhancing membrane partitioning without compromising aqueous solubility. This balance is critical for mitochondrial targeting, as excessively lipophilic compounds may accumulate in non-mitochondrial membranes or organelles [1] [3]. In cellular assays using L6 myoblasts, dimethyl-substituted derivatives exhibited EC~50~ values <1 μM in oxygen consumption rate (OCR) assays, confirming potent uncoupling. Molecular dynamics simulations suggest methyl groups induce subtle conformational shifts that stabilize the deprotonated anion via hyperconjugation, reducing the energy barrier for proton translocation [3] [6]. In vivo, dimethyl analogs showed improved liver exposure and sustained residence time compared to bulkier alkyl chains (e.g., ethyl or isopropyl), which diminished OCR responses by >50% due to disrupted membrane diffusion [1] [3].
Table 2: Impact of 5,6-Substituents on Mitochondrial Uncoupling Efficacy
Substituent | Lipophilicity (logP) | OCR Response (% BAM15) | EC₅₀ (μM) | Metabolic Stability (t₁/₂, mouse liver microsomes) | |
---|---|---|---|---|---|
5,6-H (BAM15) | 3.8 | 100% | 0.5–1.0 | Moderate (45 min) | |
5,6-CH₃ | 4.3 | 110–120% | 0.2–0.8 | High (>90 min) | |
5,6-C₂H₅ | 5.1 | 20–40% | >10 | Low (<30 min) | |
5,6-Cl | 4.6 | 70–80% | 1.5–3.0 | Moderate (60 min) | [1] [3] |
The [1,2,5]oxadiazolo[3,4-b]pyrazine core acts as a π-electron-deficient system that enhances the acidity of proton-donating groups (aniline N–H or phenolic O–H). Spectroscopic and computational studies confirm the core’s electron affinity is ~10–15% higher than related scaffolds like pyrazine or triazolopyrazines, attributable to the combined effects of the furazan (1,2,5-oxadiazole) and pyrazine rings. This electron deficiency lowers the pK~a~ of the aniline N–H to ~9.0–9.5 (vs. ~10.6 for unsubstituted aniline), facilitating proton dissociation at physiological pH [1] [3]. Density functional theory (DFT) calculations reveal that dimethyl substitution further stabilizes the conjugate base through inductive electron donation, slightly raising pK~a~ (~0.2–0.3 units) but optimizing the logD~7.4~ value for membrane permeation. Electrochemical analyses demonstrate that optimal uncouplers exhibit pK~a~ values of 7.0–9.0 and logP values of 2.0–4.0, a window where 5,6-dimethyl derivatives reside. Within mitochondria, these compounds shuttle protons via a "flip-flop" mechanism: the protonated form diffuses through the lipid bilayer, dissociates in the matrix (pH ~7.8), and the anionic form returns to the intermembrane space (pH ~6.8), completing the energy-dissipating cycle. The core’s rigidity ensures minimal conformational entropy loss during shuttling, maximizing kinetic efficiency [1] [3] [6].
Table 3: Electronic Parameters Influencing Protonophoric Activity
Core Structure | pK~a~ (Proton Carrier) | Reduction Potential (V vs. SHE) | Membrane Conductance (nS/cm²) | Proton Transport Rate (H⁺/s/molecule) | |
---|---|---|---|---|---|
Unsubstituted Oxadiazolopyrazine | 9.1 ± 0.2 | –0.82 | 12.5 ± 2.0 | 450 ± 50 | |
5,6-Dimethyl-Oxadiazolopyrazine | 9.3 ± 0.1 | –0.79 | 14.8 ± 1.5 | 520 ± 40 | |
5,6-Dichloro-Oxadiazolopyrazine | 8.6 ± 0.3 | –0.87 | 10.2 ± 1.8 | 390 ± 60 | [1] [3] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8